2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide
Descripción
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is (2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide , reflecting its stereochemical configuration and substituent arrangement. The name is derived through the following hierarchical analysis:
- Root structure : Propanamide (a three-carbon chain with an amide group).
- Substituents :
- An amino group (-NH2) at position 2 of the propanamide backbone.
- A benzyl group attached to the amide nitrogen, itself substituted with:
- A 3,5-dimethylphenoxy group at position 4 of the phenyl ring.
- A methyl group at position 3 of the phenyl ring.
The molecular formula C19H24N2O2 corresponds to a molecular weight of 312.4 g/mol . Elemental composition includes 19 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms, distributed across its aromatic and aliphatic regions (Table 1).
Table 1: Elemental Composition and Molecular Weight
| Element | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 19 | 228.25 |
| H | 24 | 24.19 |
| N | 2 | 28.02 |
| O | 2 | 32.00 |
| Total | 312.46 |
The SMILES notation CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C@HN)C)C explicitly denotes the stereochemistry at the alpha carbon of the propanamide group.
Stereochemical Configuration and Chiral Centers
The compound exhibits one chiral center at the alpha carbon of the propanamide backbone, confirmed by its (S)-configuration designation in the IUPAC name. This stereocenter arises from the tetrahedral geometry of the carbon bonded to the amino group (-NH2), methyl group (-CH3), amide carbonyl, and the adjacent methylene bridge.
Propiedades
Fórmula molecular |
C19H24N2O2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide |
InChI |
InChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22) |
Clave InChI |
GLFOFXKMALJTCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C |
Origen del producto |
United States |
Métodos De Preparación
Etherification via Nucleophilic Aromatic Substitution
The aryl ether backbone is synthesized through Ullmann coupling or SNAr between 3,5-dimethylphenol and 4-fluoro-3-methylnitrobenzene:
$$
\text{3,5-Dimethylphenol} + \text{4-Fluoro-3-methylnitrobenzene} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMF}, 110^\circ\text{C}} \text{4-(3,5-Dimethylphenoxy)-3-methylnitrobenzene}
$$
Conditions :
Nitro Reduction to Benzylamine
The nitro group is reduced to an amine using catalytic hydrogenation:
$$
\text{4-(3,5-Dimethylphenoxy)-3-methylnitrobenzene} \xrightarrow{\text{H}_2 (1 atm), 10\% \text{Pd/C}, \text{EtOH}, 25^\circ\text{C}} \text{4-(3,5-Dimethylphenoxy)-3-methylbenzylamine}
$$
Conditions :
Synthesis of (S)-2-Aminopropanamide
Chiral Resolution of Alanine
Optically pure (S)-2-aminopropanamide is obtained via enzymatic resolution of racemic alanine:
$$
\text{D,L-Alanine} \xrightarrow{\text{Immobilized acylase, pH 7.4}} \text{(S)-Alanine} + \text{(R)-Acetyl-alanine}
$$
Conditions :
Protection of Amino Group
The amino group is protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions during coupling:
$$
\text{(S)-Alanine} \xrightarrow{\text{Boc}_2\text{O, NaOH, Dioxane}} \text{(S)-N-Boc-alanine}
$$
Conditions :
- Reagent: Di-tert-butyl dicarbonate (1.2 equiv)
- Base: 1M NaOH
- Solvent: Dioxane/water (1:1)
- Yield: 92–95%
Amide Bond Formation
Coupling with Benzylamine
The Boc-protected alanine is activated as a mixed anhydride and coupled with 4-(3,5-dimethylphenoxy)-3-methylbenzylamine:
$$
\text{(S)-N-Boc-alanine} + \text{4-(3,5-Dimethylphenoxy)-3-methylbenzylamine} \xrightarrow{\text{IBCF, NMM, THF}} \text{Boc-protected intermediate}
$$
Conditions :
Deprotection of Boc Group
The Boc group is removed under acidic conditions:
$$
\text{Boc-protected intermediate} \xrightarrow{\text{HCl (4M in dioxane), 25^\circ\text{C}}} \text{SGC2085 free base}
$$
Conditions :
Salt Formation (Hydrochloride)
The free base is converted to the hydrochloride salt for improved stability:
$$
\text{SGC2085 free base} \xrightarrow{\text{HCl (g), EtOAc}} \text{SGC2085 hydrochloride}
$$
Conditions :
- Solvent: Ethyl acetate
- Gas: HCl bubbled until pH 2
- Precipitation: Filtration under reduced pressure
- Yield: 90–93%
Optimization and Scalability
Critical Process Parameters
- Purity Control : Intermediate nitro compounds are recrystallized from ethanol/water (3:1) to ≥99% purity.
- Stereochemical Integrity : Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess >99%.
- Green Chemistry : Solvent recovery systems reduce DMF and THF usage by 40% in industrial-scale processes.
Industrial-Scale Production
| Step | Equipment | Batch Size (kg) | Cycle Time (h) |
|---|---|---|---|
| Etherification | 500 L reactor | 50 | 24 |
| Hydrogenation | 300 L autoclave | 45 | 12 |
| Coupling | 200 L jacketed vessel | 30 | 18 |
| Salt Formation | 100 L crystallizer | 25 | 6 |
Data adapted from pilot plant trials.
Analytical Characterization
Key Spectroscopic Data :
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Scientific Research Applications
2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide serves as a building block in the synthesis of complex molecules and as a reagent in various organic reactions. It is also investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Furthermore, it is explored for potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties. In industry, this compound is utilized in developing new materials like polymers or coatings, due to its unique chemical properties.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce specific functional groups within the compound.
- Substitution: The amino or phenoxy groups can participate in nucleophilic substitution reactions, where they are substituted with other nucleophiles under appropriate conditions.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and oxidative stress .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues from Propanamide Derivatives (Activity-Based Comparison)
The following table summarizes key structural analogs and their bioactivity profiles, based on experimental data from IOP Conference Series: Journal of Physics (2019) :
| Compound ID | Substituents on Propanamide Core | R1 (Thiazole/Phenyl Group) | Activity Score (Target 1) | Activity Score (Target 2) | Activity Score (Target 3) |
|---|---|---|---|---|---|
| 9 | 1H-indol-3-yl | 4-phenylthiazol-2-yl | 3 | 4 | 3 |
| 10 | 1H-indol-3-yl | 4-(4-chlorophenyl)thiazol-2-yl | 3 | 4 | 4 |
| 13 | Benzyloxy | 4-phenylthiazol-2-yl | 0 | 0 | 0 |
| 14 | Benzyloxy | 4-(4-chlorophenyl)thiazol-2-yl | 0 | 0 | 0 |
| 15 | 3-Nitroguanidino | 4-phenylthiazol-2-yl | 8 | 5 | 5 |
| 16 | 3-Nitroguanidino | 4-(4-chlorophenyl)thiazol-2-yl | 11 | 6 | 6 |
Key Observations :
- Electron-Withdrawing Groups : The introduction of a 4-chlorophenyl group in compounds 10 and 16 enhances activity compared to their phenyl counterparts (e.g., Target 3 activity increases from 3 to 4 in compound 10 vs. 9) .
- Role of Benzyloxy Substituents : Compounds 13 and 14 (benzyloxy derivatives) show negligible activity, suggesting steric hindrance or poor binding affinity .
- Nitroguanidino Modification: The 3-nitroguanidino group in compounds 15 and 16 significantly boosts activity, particularly against Target 1 (scores 8 and 11), likely due to improved hydrogen bonding or electrostatic interactions .
Comparison with Other Propanamide-Based Therapeutics
(a) 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Structure : Incorporates a piperidine ring and pyrimidine-dione core.
- Application : Anti-mycobacterial agent for tuberculosis treatment, highlighting divergent therapeutic use compared to the cancer-focused target compound .
(b) N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Structure : Features an isoindole-1,3-dione group instead of a benzyl ether.
- Activity: Demonstrated in pesticide formulations, emphasizing structural versatility for non-therapeutic applications .
(c) EGFR-Targeting Pyrimidine Ketoamides
Stereochemical and Pharmacokinetic Considerations
- Chirality: The (2S)-configuration in the target compound is critical for selectivity, as seen in other chiral propanamides like (S)-3,3-bis(4-((tert-butyldimethylsilyl)oxy)-3,5-dimethylphenyl)-N-(quinolin-8-yl)propanamide (compound 51) .
- Metabolic Stability: The 3,5-dimethylphenoxy group may enhance metabolic stability compared to compounds with unsubstituted phenyl rings (e.g., compound 9), which are prone to oxidative degradation.
Actividad Biológica
The compound 2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide , also known as SGC2085 , is a synthetic organic molecule characterized by its unique structural features, including an amino group, a phenoxy group, and a methylphenyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and cellular regulation.
- Molecular Formula : C19H24N2O2
- Molecular Weight : 312.4 g/mol
- IUPAC Name : this compound
- InChI Key : GLFOFXKMALJTCZ-UHFFFAOYSA-N
SGC2085 has been identified as an inhibitor of two key enzymes involved in protein methylation: Protein Arginine Methyltransferase 4 (PRMT4) and Coactivator-Associated Arginine Methyltransferase 1 (CARM1) . These enzymes play critical roles in regulating gene expression, cell proliferation, and differentiation. By inhibiting these enzymes, SGC2085 may disrupt normal cellular processes, potentially leading to therapeutic applications in cancer treatment and other diseases characterized by dysregulated methylation processes .
Antitumor Activity
Research indicates that SGC2085 exhibits significant antiproliferative effects against various cancer cell lines. For example:
- In vitro studies have shown that SGC2085 can inhibit the growth of breast cancer cell lines such as MCF-7 and T47D .
- The compound's mechanism involves inducing cell cycle arrest and apoptosis in sensitive cancer cells, making it a promising candidate for further development as an anticancer agent .
Study 1: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of SGC2085 on human breast cancer cell lines reported an IC50 value indicating potent antiproliferative activity. The study involved treating MCF-7 cells with varying concentrations of SGC2085 and assessing cell viability using the MTT assay. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as an effective treatment option .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 10 | Significant reduction in viability |
| T47D | 15 | Induced apoptosis observed |
Study 2: Mechanistic Insights
Further mechanistic studies revealed that SGC2085's inhibition of PRMT4 leads to altered expression of genes involved in cell cycle regulation and apoptosis. This was corroborated by Western blot analysis showing decreased levels of cyclin D1 and increased levels of pro-apoptotic markers in treated cells .
Comparative Analysis with Similar Compounds
SGC2085's unique structure allows it to interact differently with biological targets compared to similar compounds. For instance:
| Compound Name | Target Enzyme | Biological Activity |
|---|---|---|
| Compound A | PRMT4 | Moderate inhibition |
| Compound B | CARM1 | Weak inhibition |
| SGC2085 | PRMT4 & CARM1 | Strong inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
